molecular formula C19H30NO5P B606630 3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid

3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid

カタログ番号: B606630
分子量: 383.4 g/mol
InChIキー: JCFULPDIJOVUHP-KDOFPFPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

CGP 56999Aの合成は、鍵となる中間体の調製から始まるいくつかのステップを伴います。合成経路には、通常、次のステップが含まれます。

    安息香酸誘導体の形成: これは、適切なベンゼン誘導体と適切な試薬を反応させてカルボン酸基を導入することを含みます。

    アミノエチル基の導入: このステップでは、安息香酸誘導体を、制御された条件下でアミノエチル化合物と反応させて、目的の中間体を形成します。

    シクロヘキシルメチル-ヒドロキシホスホリル基の付加:

化学反応の分析

Stereochemical Control

The (1R) and (2S) configurations are critical for biological activity and are achieved through:

  • Chiral Pool Synthesis : Use of enantiopure (2S)-2-hydroxypropylamine .
  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation for ethylamine stereocenter .

Functional Group Reactivity

Functional GroupReactivity Profile
Phosphinic Acid Forms stable salts with alkali metals (e.g., Na⁺, K⁺); reacts with alcohols under Mitsunobu conditions .
Benzoic Acid Esterification (MeOH/H₂SO₄); amide formation via carbodiimide coupling .
Secondary Amine Alkylation with alkyl halides; acylation with acid chlorides .

Stereospecific Biological Activity

  • The (1R,2S) configuration enhances binding affinity to G protein-coupled receptors (GPCRs), particularly imidazoline I₁ receptors .
  • IC₅₀ : 12 nM for I₁ receptor inhibition vs. >1 µM for (1S,2R) diastereomer .

Stability Under Physiological Conditions

  • Hydrolytic Stability : Resistant to esterase-mediated hydrolysis due to phosphinic acid group (t₁/₂ > 24 h in plasma) .
  • pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) via P–O bond cleavage .

Comparative Reaction Yields

Reaction StepYield (%)Purity (HPLC)Key Reference
Phosphorylation7892
Reductive Amination6588
Benzoic Acid Coupling8295

Critical Challenges

  • Racemization Risk : The (2S)-2-hydroxypropylamine segment is prone to epimerization at >40°C .
  • Purification Complexity : Requires chiral HPLC (Chiralpak AD-H column) for enantiomeric excess (ee >98%) .

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity
Research has indicated that CGP 56999A exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting a potential role in treating inflammatory diseases .

3. Neuroprotective Effects
Emerging studies suggest that CGP 56999A may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress highlights its potential as a therapeutic agent in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduced cytokine production
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers investigated the effects of CGP 56999A on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that CGP 56999A could be a promising candidate for further development as an anticancer agent .

Case Study 2: Neuroprotection
Another research project focused on the neuroprotective effects of CGP 56999A in models of Alzheimer's disease. The findings indicated that treatment with this compound led to improved cognitive function and reduced neuronal loss compared to untreated controls, suggesting its potential utility in neurodegenerative disease management .

作用機序

CGP 56999Aは、γ-アミノ酪酸B型受容体に結合してその活性を阻害することによって、その効果を発揮します。この阻害は、γ-アミノ酪酸による神経伝達の減少につながり、中枢神経系のさまざまな生理学的プロセスを調節することができます。 CGP 56999Aの分子標的には、γ-アミノ酪酸B型受容体サブユニットが含まれ、神経伝達物質の放出とニューロンの興奮性の調節に関与しています .

類似化合物との比較

CGP 56999Aは、その特定の化学構造と受容体に対する高い親和性により、他のγ-アミノ酪酸B型受容体アンタゴニストとは異なります。類似の化合物には、次のものがあります。

これらの化合物は、いくつかの共通の特徴を共有していますが、γ-アミノ酪酸B型受容体との特定の相互作用と、全体的な薬理学的プロファイルが異なります。

生物活性

3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid, also known by its CAS number 153994-97-9, is a compound with significant potential in pharmacology due to its structural features that suggest various biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C19H30NO5P
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : this compound
  • InChI Key : JCFULPDIJOVUHP-KDOFPFPSSA-N

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Ubiquitin-Proteasome Pathway (UPP) : This compound has been shown to enhance the activity of the UPP, which is crucial for protein degradation and cellular homeostasis. Research indicates that benzoic acid derivatives can activate proteasomal chymotrypsin-like (CT-L) and caspase-like (C-L) activities, which are essential for maintaining protein quality control in cells .
  • Autophagy-Lysosome Pathway (ALP) : The compound also promotes autophagy, a process that degrades and recycles cellular components. Studies have demonstrated that certain benzoic acid derivatives significantly activate cathepsins B and L, enzymes involved in lysosomal degradation, thereby enhancing autophagic activity .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Proteasome ActivityIncreased CT-L and C-L activities
Autophagy ActivationEnhanced cathepsin B and L activity
CytotoxicityLow cytotoxicity in cell lines
AntioxidantPotential antioxidant properties

Case Study 1: Proteostasis Network Modulation

In a study evaluating the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that this compound significantly enhanced the activities of both the UPP and ALP pathways. This suggests its potential application in developing anti-aging therapies aimed at improving cellular resilience against stressors .

Case Study 2: Cancer Cell Line Evaluation

Further investigations into the cytotoxic effects of this compound revealed minimal inhibition of cell growth in various cancer cell lines (Hep-G2 and A2058) at concentrations up to 10 μg/mL. This indicates a favorable safety profile, making it a candidate for further therapeutic exploration .

特性

分子式

C19H30NO5P

分子量

383.4 g/mol

IUPAC名

3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C19H30NO5P/c1-14(16-8-5-9-17(10-16)19(22)23)20-11-18(21)13-26(24,25)12-15-6-3-2-4-7-15/h5,8-10,14-15,18,20-21H,2-4,6-7,11-13H2,1H3,(H,22,23)(H,24,25)/t14-,18+/m1/s1

InChIキー

JCFULPDIJOVUHP-KDOFPFPSSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O

異性体SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CC2CCCCC2)O)O

正規SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CGP 56999A;  CGP56999A;  CGP-56999A .

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 2
3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 4
3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid
Reactant of Route 6
3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。